Co-Crystal Structural Validation at 1.836 Å Resolution (PDB 4LVB) Establishes Definitive NAMPT Binding Pose
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide (20N) is co-crystallized with human NAMPT at 1.836 Å resolution, providing unambiguous electron density for the compound bound in the NAMPT active site [1]. This crystallographic validation establishes the exact binding pose, ligand-protein contacts, and conformational state of the target—information that is entirely absent for closely related cyclopropanecarboxamide analogs such as N-[5-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide and N-(5-acetamido-2-methoxyphenyl)cyclopropanecarboxamide, which lack any reported co-crystal structures [2].
| Evidence Dimension | Crystallographic binding validation |
|---|---|
| Target Compound Data | PDB ID: 4LVB; Resolution: 1.836 Å; Ligand: 20N; Binding site: NAMPT active site; RCSB ligand validation: Best-fitted instance |
| Comparator Or Baseline | N-[5-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide: No PDB entry; N-(5-acetamido-2-methoxyphenyl)cyclopropanecarboxamide: No PDB entry |
| Quantified Difference | Target compound: Co-crystal structure available with atomic coordinates and electron density maps. Comparators: 0 co-crystal structures available. |
| Conditions | X-ray diffraction of recombinant human NAMPT |
Why This Matters
For structure-based drug design or fragment elaboration campaigns, the availability of a high-resolution co-crystal structure eliminates binding mode ambiguity and enables rational, data-driven optimization.
- [1] RCSB PDB. 4LVB: Fragment-based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Resolution: 1.836 Å. 2013. View Source
- [2] RCSB PDB. Ligand Search Results for N-[5-(acetylamino)-2-methylphenyl]cyclopropanecarboxamide and N-(5-acetamido-2-methoxyphenyl)cyclopropanecarboxamide. View Source
